1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a 1,4-diazepane ring, with the hydrochloride salt form enhancing its solubility in water
Mechanism of Action
Target of Action
It is structurally similar to dichlorobenzyl alcohol , which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Based on its structural similarity to dichlorobenzyl alcohol, it may also act as an antiseptic, killing bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
It is suggested that it may have a role in the energy metabolism of cancer cells .
Result of Action
It is suggested that it may have a role in inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is known to have antiseptic properties . It has been found to be effective against a broad spectrum of bacteria and viruses associated with mouth and throat infections . The compound interacts with various enzymes and proteins, potentially leading to the denaturation of external proteins and rearrangement of the tertiary structure proteins .
Cellular Effects
The compound exerts its effects on various types of cells, particularly those in the mouth and throat. It has been shown to reduce throat soreness and provide relief from difficulty in swallowing . The influence of this compound on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The local anesthetic action of the compound is thought to be due to a reduced sodium channel blockade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been found to maintain antimicrobial activity for 5 to 10 minutes after application . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
1,4-Diazepane: A parent compound for various diazepane derivatives.
Uniqueness: 1-(2,4-Dichlorobenzyl)-1,4-diazepane hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMRHTWEBIONG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.